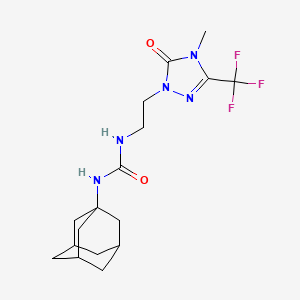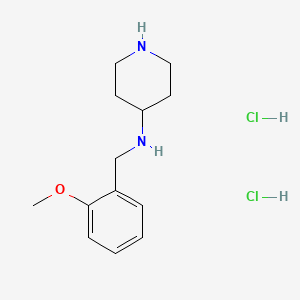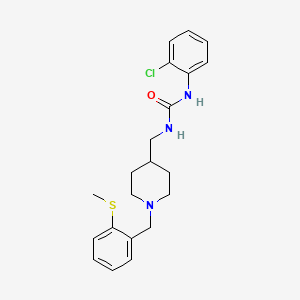
2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For a similar compound, “2-Methyl-4-oxo-4H-pyran-3-yl propionate”, the InChI code is "1S/C9H10O4/c1-3-8(11)13-9-6(2)12-5-4-7(9)10/h4-5H,3H2,1-2H3" .Physical And Chemical Properties Analysis
For a similar compound, “2-Methyl-4-oxo-4H-pyran-3-yl propionate”, it is a colorless to light yellow liquid or white to light yellow solid .Mécanisme D'action
Target of Action
The primary target of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is the apelin (APJ) receptor . This receptor has emerged as a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease .
Mode of Action
This compound acts as a functional antagonist of the APJ receptor . It binds to the receptor and inhibits its function, showing a >37-fold selectivity over the closely related angiotensin II type 1 (AT1) receptor .
Biochemical Pathways
Given its antagonistic action on the apj receptor, it likely impacts pathways related to cardiovascular function and energy metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic effect on the APJ receptor. By inhibiting this receptor, the compound could potentially alter cardiovascular function and energy metabolism .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate in lab experiments include its ease of synthesis, its potential as an anticancer agent, and its versatility as a building block for the synthesis of functional materials. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate. One direction is to further investigate its potential as an anticancer agent and to develop more potent derivatives. Another direction is to explore its potential as a building block for the synthesis of new functional materials. Additionally, research could be conducted to better understand its mechanism of action and potential side effects. Finally, research could be conducted to investigate its potential applications in environmental science, specifically in the degradation of pollutants.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its ease of synthesis, versatility, and potential as an anticancer agent make it an interesting compound for scientific research. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis method of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate involves the reaction of ethyl 2-methyl-4-oxo-4H-pyran-3-carboxylate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained by precipitation in a polar solvent such as ethanol.
Applications De Recherche Scientifique
2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has shown promising cytotoxic activity against various cancer cell lines. In material science, this compound has been used as a building block for the synthesis of functional materials such as fluorescent dyes and liquid crystals. In environmental science, this compound has been studied for its potential as a pollutant and its degradation products.
Safety and Hazards
Propriétés
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6/c1-8-12(11(15)6-7-19-8)20-13(16)9-2-4-10(5-3-9)14(17)18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRKQBGNGUFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793377.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2793379.png)

![4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2793383.png)
![2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-1-methylpyridin-1-ium iodide](/img/structure/B2793384.png)
![(7-Oxabicyclo[2.2.1]heptan-2-YL)methanesulfonyl chloride](/img/structure/B2793386.png)
![8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2793388.png)




![methyl 5-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)furan-2-carboxylate](/img/structure/B2793398.png)